2-Ethyl-1-propyl-1h-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-1-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-7-15-11-6-5-9(13(16)17)8-10(11)14-12(15)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIGBMLOXLTZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)O)N=C1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 2-ethylpropanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2-ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid, have demonstrated significant antimicrobial properties. Studies indicate that compounds with a benzimidazole core exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL for the most potent compounds, indicating strong antibacterial effects compared to conventional antibiotics .
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Other Derivatives | 1 - 16 | E. coli |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. The compound has shown efficacy against various cancer cell lines, including those associated with breast and liver cancers.
- Case Study : A recent investigation into the anticancer activity of substituted benzimidazoles found that derivatives exhibited IC50 values below 10 mg/mL against HePG2 (liver cancer) and MCF7 (breast cancer) cell lines, highlighting the compound's potential as an anticancer agent .
| Cell Line | IC50 (mg/mL) | Compound Tested |
|---|---|---|
| HePG2 | <10 | This compound |
| MCF7 | <10 | Various substituted benzimidazoles |
Pesticidal Activity
Benzimidazole derivatives have been explored for their pesticidal properties, particularly against plant pathogens and pests.
- Case Study : Research demonstrated that certain benzimidazoles exhibit fungicidal activity against common agricultural pathogens such as Fusarium and Phytophthora species. The effectiveness of these compounds can lead to their development as biofungicides .
| Pathogen | Activity Level | Compound Tested |
|---|---|---|
| Fusarium spp. | Effective | This compound |
| Phytophthora spp. | Moderate | Various benzimidazole derivatives |
Polymer Chemistry
The incorporation of benzimidazole derivatives into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.
- Case Study : A study on the synthesis of polymer composites using benzimidazole derivatives indicated improved thermal properties compared to standard polymers, which could lead to applications in high-performance materials .
| Property | Standard Polymer | Polymer with Benzimidazole Derivative |
|---|---|---|
| Thermal Stability | Lower | Higher |
| Mechanical Strength | Standard | Enhanced |
Mechanism of Action
The mechanism of action of 2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Differences: The target compound’s benzimidazole core (fused benzene-imidazole) provides greater aromaticity and rigidity compared to simpler imidazole derivatives (e.g., and ). Imidazole-based analogs (e.g., ) lack the fused benzene ring, reducing planarity and possibly altering binding affinities .
Functional Group Impact :
- Carboxylic acid vs. ester : The carboxylic acid group in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to ester derivatives (e.g., and ). This may influence bioavailability and target engagement .
- Tetrazole group : The tetrazole-containing compound () exhibits enhanced acidity (pKa ~4.9) and metal-binding properties, which are absent in the target compound .
Substituent Effects: Alkyl chains: The ethyl and propyl groups in the target compound contribute to moderate lipophilicity (clogP ~2.5 estimated), whereas bulkier substituents like biphenylmethyl () or imidazolylpropyl () increase steric hindrance and logP values .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for imidazole-5-carboxylates, involving cyclization of o-phenylenediamine derivatives followed by alkylation. In contrast, tetrazole-containing analogs () require specialized steps for tetrazole ring formation .
- Grignard reactions () are critical for introducing branched alkyl or hydroxylated groups in imidazole derivatives .
Research Findings and Implications
- The carboxylic acid group may enhance interactions with polar binding pockets in targets like angiotensin II receptors .
- Crystallography and Stability : The carboxylic acid group in the target compound can participate in hydrogen-bonding networks, as observed in similar crystals (). This may improve crystalline stability and formulation properties compared to ester analogs .
- Environmental and Safety Considerations : The absence of reactive groups (e.g., tetrazole or halogen) in the target compound may reduce synthetic hazards compared to and , which involve bromides or Grignard reagents .
Biological Activity
2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N2O2
- CAS Number : 324062-68-2
- IUPAC Name : this compound
The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Benzimidazoles can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cellular signaling pathways .
- Induction of Apoptosis : These compounds have been shown to disturb mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Research has demonstrated that benzimidazole derivatives possess anticancer properties. For instance, studies indicate that modifications at various positions on the benzimidazole ring can enhance cytotoxic effects against cancer cell lines. Notably, compounds with longer alkyl chains exhibited increased potency, suggesting a structure-activity relationship that correlates lipophilicity with biological activity .
Antimicrobial Effects
In vitro studies have shown that this compound has significant inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Streptococcus faecalis
The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, indicating potent antimicrobial activity .
Case Studies and Research Findings
Several studies have explored the biological profile of benzimidazole derivatives:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Acid-catalyzed reflux | 75–85 | 90–95 | Acetic acid, 110°C, 8 hours | |
| Microwave-assisted | 82–88 | 92–97 | 150°C, 30 minutes, DMF solvent |
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : and NMR confirm substitution patterns (e.g., ethyl/propyl groups at N1/C2). Aromatic protons appear as doublets at δ 7.2–8.1 ppm, while carboxylic protons are absent due to deprotonation .
- X-ray crystallography : SHELX software refines crystal structures, identifying bond angles (e.g., C-N-C ~108° in the benzimidazole ring) and hydrogen-bonding networks. Resolution <0.8 Å is recommended for high confidence .
- HPLC-MS : Electrospray ionization (ESI-MS) in negative mode confirms molecular ion peaks at m/z 233.1 [M-H]⁻ .
Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved using SHELX?
Methodological Answer:
For twinned data (common in benzimidazole derivatives due to flexible alkyl chains), use SHELXL with the TWIN and BASF commands to refine scale factors. For disordered ethyl/propyl groups:
Split occupancy refinement (PART command) assigns partial occupancies to disordered atoms.
Apply geometric restraints (e.g., DFIX for C-C bond lengths) to prevent overfitting .
Validate using PLATON ’s ADDSYM to check for missed symmetry .
Example Workflow:
- Data collection: Bruker D8 Venture (Mo-Kα, λ = 0.71073 Å)
- Refinement: SHELXL-2018 with R1 <5% for I > 2σ(I) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where benzimidazole derivatives show inhibition .
Assay Design :
- In vitro: Measure IC₅₀ via fluorescence polarization (e.g., COX-2 inhibition at 10–100 µM).
- In silico: Dock the compound into protein active sites (PDB: 5KIR) using AutoDock Vina, focusing on hydrogen bonds with Arg120 and hydrophobic interactions .
Data Interpretation : Compare with analogs (e.g., 2-methyl derivatives) to identify critical substituents. For example, ethyl groups enhance lipophilicity (logP ~2.8) but reduce solubility .
Q. Table 2: Biological Activity Data
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | 12.3 ± 1.2 | Fluorescence | |
| EGFR Kinase | 45.7 ± 3.8 | Radioisotopic |
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. To address:
Standardize Assays : Use identical buffer pH (7.4), temperature (37°C), and solvent (DMSO <1% v/v) .
Purity Validation : Re-test batches with ≥95% purity (HPLC) to exclude confounding byproducts .
Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from ≥5 independent studies, adjusting for covariates like cell line variability .
Advanced: What computational strategies improve conformational analysis of the benzimidazole core?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess puckering (Cremer-Pople parameters: θ ~15°, φ ~90° for boat-like conformers) .
MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to sample alkyl chain flexibility. RMSD >2 Å indicates significant conformational shifts .
QTAIM Analysis : Identify critical hydrogen bonds (e.g., O-H···N interactions) with bond paths and electron density (ρ ~0.08 a.u.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
